2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide 2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040681-21-7
VCID: VC11955689
InChI: InChI=1S/C26H26N4O5/c1-2-13-27-23(31)15-18-9-11-19(12-10-18)30-25(33)21-7-3-4-8-22(21)29(26(30)34)17-24(32)28-16-20-6-5-14-35-20/h3-12,14H,2,13,15-17H2,1H3,(H,27,31)(H,28,32)
SMILES: CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4
Molecular Formula: C26H26N4O5
Molecular Weight: 474.5 g/mol

2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide

CAS No.: 1040681-21-7

Cat. No.: VC11955689

Molecular Formula: C26H26N4O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide - 1040681-21-7

Specification

CAS No. 1040681-21-7
Molecular Formula C26H26N4O5
Molecular Weight 474.5 g/mol
IUPAC Name 2-[4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide
Standard InChI InChI=1S/C26H26N4O5/c1-2-13-27-23(31)15-18-9-11-19(12-10-18)30-25(33)21-7-3-4-8-22(21)29(26(30)34)17-24(32)28-16-20-6-5-14-35-20/h3-12,14H,2,13,15-17H2,1H3,(H,27,31)(H,28,32)
Standard InChI Key NJMMMCJAZWCEMR-UHFFFAOYSA-N
SMILES CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4
Canonical SMILES CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4

Introduction

The compound 2-(2,4-dioxo-3-{4-[(propylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with potential applications in pharmaceutical research. It features a quinazoline core, which is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds. The quinazoline ring system is known for its versatility in drug design, often being part of molecules with anticancer, antiviral, and antibacterial properties.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinazoline core, introduction of the propylcarbamoyl group, and attachment of the furan-2-ylmethyl moiety. Detailed synthesis protocols would involve specific conditions and reagents to ensure high purity and yield.

Biological Activity

While specific biological activity data for this exact compound is not readily available, compounds with similar quinazoline structures have shown promise in various therapeutic areas. For instance, quinazolines have been explored for their anticancer, antiviral, and antibacterial properties. The presence of a propylcarbamoyl group and a furan-2-ylmethyl moiety could influence its interaction with biological targets, potentially enhancing its therapeutic potential.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This would involve assessing its activity against various disease targets and exploring modifications to enhance its efficacy and safety profile.

Potential Research DirectionsDescription
Synthesis OptimizationImproving yield and purity
Biological EvaluationAssessing activity against disease targets
SAR AnalysisModifying the structure to enhance efficacy and safety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator